In-Depth Technical Guide: 5-(4-Cyanophenyl)furan-2-carbohydrazide – Structure, Synthesis, and Applications
In-Depth Technical Guide: 5-(4-Cyanophenyl)furan-2-carbohydrazide – Structure, Synthesis, and Applications
Executive Summary
In modern drug discovery, the strategic assembly of heterocyclic pharmacophores is paramount for developing high-affinity, metabolically stable ligands. 5-(4-Cyanophenyl)furan-2-carbohydrazide (CAS: 1706444-52-1)[1] serves as a highly versatile, bifunctional building block. Characterized by a central furan core flanked by a rigid 4-cyanophenyl moiety and a reactive carbohydrazide group, this compound is a critical precursor for the synthesis of complex bio-active heterocycles, including 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles.
As a Senior Application Scientist, I have structured this guide to provide researchers with a rigorous, self-validating framework for the synthesis, physicochemical profiling, and downstream application of this molecule.
Physicochemical Profiling & Structural Analysis
The molecular architecture of 5-(4-Cyanophenyl)furan-2-carbohydrazide is designed for optimal synthetic divergence and favorable pharmacokinetic properties. The molecule strictly adheres to Lipinski’s Rule of Five, making its downstream derivatives highly suitable for oral bioavailability.
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The Furan Core: Acts as a bioisosteric linker that maintains planarity and facilitates π-π stacking interactions within target protein binding pockets.
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The 4-Cyanophenyl Group: The cyano (-C≡N) substituent is a strong electron-withdrawing group and a robust hydrogen-bond acceptor. It is highly resistant to oxidative metabolism (unlike methyl or methoxy groups), enhancing the metabolic half-life of the final drug candidate.
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The Carbohydrazide Moiety: A highly nucleophilic functional group that serves as the primary anchor for subsequent cyclization reactions.
Quantitative Data: Physicochemical Properties
| Property | Value |
| Chemical Name | 5-(4-Cyanophenyl)furan-2-carbohydrazide |
| CAS Registry Number | 1706444-52-1[1] |
| Molecular Formula | C12H9N3O2[1] |
| Molecular Weight | 227.22 g/mol |
| Hydrogen Bond Donors | 3 (-NH, -NH2) |
| Hydrogen Bond Acceptors | 5 (N, N, N, O, O) |
| Rotatable Bonds | 3 |
Experimental Methodology: Synthesis Workflow
To ensure high scientific integrity and reproducibility, the synthesis of 5-(4-Cyanophenyl)furan-2-carbohydrazide must be approached as a self-validating system . The most efficient route is a two-step sequence: a palladium-catalyzed Suzuki-Miyaura cross-coupling followed by nucleophilic acyl substitution (hydrazinolysis).
Step 1: Suzuki-Miyaura Cross-Coupling
Objective: Synthesize the intermediate, methyl 5-(4-cyanophenyl)furan-2-carboxylate.
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Preparation: In a flame-dried Schlenk flask under an inert argon atmosphere, combine methyl 5-bromofuran-2-carboxylate (1.0 eq) and 4-cyanophenylboronic acid (1.2 eq).
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Catalyst & Base: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 eq) and Potassium carbonate (K2CO3) (2.0 eq).
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Solvent System: Suspend the mixture in a degassed solution of 1,4-Dioxane and H2O (4:1 v/v).
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Causality: Dioxane provides excellent solubility for the organic substrates. The addition of water is strictly required to dissolve the inorganic base (K2CO3), which generates the reactive boronate complex essential for the transmetalation step of the .
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Reaction: Heat the mixture to 85°C for 6-8 hours.
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Self-Validation (IPC): Monitor the reaction via LC-MS or TLC (Hexane:EtOAc 3:1). The protocol is self-validated when the starting bromide is completely consumed. This strict checkpoint prevents unreacted ester from contaminating the subsequent hydrazinolysis step.
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Workup: Extract with Ethyl Acetate, wash with brine, dry over Na2SO4, and purify via flash chromatography to yield the intermediate ester.
Step 2: Hydrazinolysis
Objective: Convert the ester to 5-(4-Cyanophenyl)furan-2-carbohydrazide.
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Preparation: Dissolve the purified methyl 5-(4-cyanophenyl)furan-2-carboxylate (1.0 eq) in absolute ethanol (0.2 M concentration).
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Reagent Addition: Add Hydrazine hydrate (80% aqueous solution, 5.0 eq) dropwise at room temperature.
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Causality: Ethanol is selected as a protic solvent to stabilize the tetrahedral intermediate formed during the nucleophilic attack. A massive molar excess (5.0 eq) of hydrazine is deployed deliberately to drive the equilibrium forward and completely suppress the formation of unwanted symmetrical N,N'-diacylhydrazines (dimerization).
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Reaction: Reflux the mixture at 80°C for 4 hours.
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Self-Validation (IPC): As the reaction progresses, the highly polar carbohydrazide product will begin to precipitate out of the hot ethanolic solution. The visual formation of this precipitate, coupled with the disappearance of the ester spot on TLC (DCM:MeOH 9:1), serves as an immediate, self-validating indicator of reaction success.
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Workup: Cool the mixture to 0°C, filter the precipitate, wash with cold ethanol, and dry under vacuum to afford the pure title compound.
Quantitative Data: Synthetic Protocol Parameters
| Step | Reaction Type | Key Reagents | Temp / Time | Expected Yield |
| 1 | Suzuki-Miyaura Coupling | Pd(PPh3)4, K2CO3, 1,4-Dioxane/H2O | 85°C / 6-8 h | 75 - 85% |
| 2 | Hydrazinolysis | NH2NH2·H2O, Absolute Ethanol | 80°C / 4 h | 85 - 95% |
Workflow & Logical Relationship Visualization
The following diagram maps the synthetic workflow, highlighting the phase transitions and downstream applications of the compound.
Figure 1: Two-step synthetic workflow for 5-(4-Cyanophenyl)furan-2-carbohydrazide.
Applications in Drug Development
The primary utility of 5-(4-Cyanophenyl)furan-2-carbohydrazide lies in its role as a precursor for five-membered heterocyclic rings. By reacting this carbohydrazide with various aromatic aldehydes or carboxylic acids under dehydrating conditions (e.g., using POCl3 or Burgess reagent), researchers can readily synthesize 1,3,4-oxadiazoles .
As documented in authoritative medicinal chemistry literature, that act as stable bioisosteres for esters and amides. They exhibit profound metabolic stability, high aqueous solubility, and are frequently utilized in the development of novel antimicrobial, anti-inflammatory, and antineoplastic agents. The presence of the 4-cyanophenyl group further enhances target binding affinity through strong dipole interactions within the receptor pocket.
References
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Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. Available at:[Link]
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Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th Edition). John Wiley & Sons. Hydrazinolysis mechanistic principles. Available at:[Link]
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Boström, J., et al. (2012). "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry, 55(5), 1817-1830. Available at:[Link]
